molecular formula C4H7BrO2 B2901554 1-Bromo-1-methoxypropan-2-one CAS No. 38568-50-2

1-Bromo-1-methoxypropan-2-one

Cat. No.: B2901554
CAS No.: 38568-50-2
M. Wt: 167.002
InChI Key: IWHDYUZUBHRPFK-UHFFFAOYSA-N
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Description

1-Bromo-1-methoxypropan-2-one is an organic compound with the molecular formula C4H7BrO2. It is a brominated derivative of methoxypropanone and is known for its reactivity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1-methoxypropan-2-one can be synthesized through the bromination of 1-methoxypropan-2-one. This process typically involves the use of bromine or hydrobromic acid in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination of the methoxypropanone.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-methoxypropan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases like potassium tert-butoxide are used to induce elimination reactions.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed:

    Nucleophilic Substitution: Substituted methoxypropanones.

    Elimination Reactions: Alkenes.

    Oxidation and Reduction: Carboxylic acids and alcohols, respectively.

Scientific Research Applications

1-Bromo-1-methoxypropan-2-one is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.

    Material Science: It is employed in the synthesis of novel materials with unique properties.

    Biological Studies: Researchers use it to study enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-bromo-1-methoxypropan-2-one involves its reactivity with nucleophiles and bases. The bromine atom acts as a leaving group, allowing the compound to participate in substitution and elimination reactions. The methoxy group can also influence the reactivity and stability of the compound, making it a versatile reagent in various chemical processes.

Comparison with Similar Compounds

    1-Bromo-2-methylpropane: Another brominated compound with similar reactivity.

    1-Bromo-2-methyl-1-propene: Known for its use in organic synthesis.

    1-Bromo-2-methylpropene: Utilized in the preparation of esters and other derivatives.

Uniqueness: 1-Bromo-1-methoxypropan-2-one is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

1-bromo-1-methoxypropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-3(6)4(5)7-2/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHDYUZUBHRPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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